molecular formula C6H6ClN3O3S B8791582 5-Chloro-2-(methylsulfonyl)pyrimidine-4-carboxamide

5-Chloro-2-(methylsulfonyl)pyrimidine-4-carboxamide

Cat. No. B8791582
M. Wt: 235.65 g/mol
InChI Key: VRAPZRCKQAVKRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09375002B2

Procedure details

7.7 g (37.8 mmo) of 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide and 37.2 g (60.4 mmol) of potassium peroxomonosulfate are suspended in a mixture of 30 ml of water, 30 ml of acetic acid and 30 ml of methanol, and the mixture is stirred for about 3 hours. The mixture is then taken up in about 100 ml of water and extracted with ethyl acetate. Drying and concentrating of the ethyl acetate extract gave 1.5 g of 5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxamide (melting point 205° C., 17% yield at a purity of 95%). More 5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxamide was able to be isolated from the mother liquor.
Quantity
7.7 g
Type
reactant
Reaction Step One
Quantity
37.2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([C:10]([NH2:12])=[O:11])=[N:4][C:5](SC)=[N:6][CH:7]=1.[S:13]([O-:18])(O[O-])(=O)=[O:14].[K+].[K+].[C:21](O)(=O)C.CO>O>[Cl:1][C:2]1[C:3]([C:10]([NH2:12])=[O:11])=[N:4][C:5]([S:13]([CH3:21])(=[O:18])=[O:14])=[N:6][CH:7]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
7.7 g
Type
reactant
Smiles
ClC=1C(=NC(=NC1)SC)C(=O)N
Name
Quantity
37.2 g
Type
reactant
Smiles
S(=O)(=O)(O[O-])[O-].[K+].[K+]
Name
Quantity
30 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
30 mL
Type
reactant
Smiles
CO
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred for about 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
Drying
CONCENTRATION
Type
CONCENTRATION
Details
concentrating of the ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
extract

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC=1C(=NC(=NC1)S(=O)(=O)C)C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 17%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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